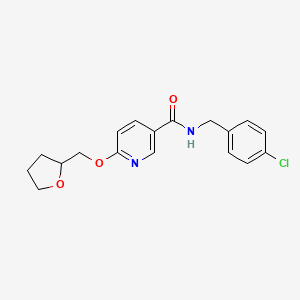

N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-15-6-3-13(4-7-15)10-21-18(22)14-5-8-17(20-11-14)24-12-16-2-1-9-23-16/h3-8,11,16H,1-2,9-10,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYRMMFIYOBBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 346.81 g/mol. The compound typically exhibits a purity of approximately 95%.

Structural Formula

The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorobenzyl group may enhance hydrophobic interactions, while the nicotinamide moiety can participate in hydrogen bonding, facilitating binding to target proteins. Additionally, the tetrahydrofuran-2-ylmethoxy group is believed to improve solubility and bioavailability, making it a promising candidate for therapeutic applications .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells (HCT116) and others .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 25 | SW480 | 2 | |

| Compound 25 | HCT116 | 0.12 | |

| This compound | TBD | TBD | TBD |

Other Biological Activities

In addition to anticancer properties, this compound may also exhibit other biological activities such as anti-inflammatory effects and modulation of specific signaling pathways. These activities are crucial for developing therapeutic strategies targeting various diseases.

Study on Carcinogenicity

A study involving similar compounds investigated their biological activity through various assays, including the Salmonella/microsome assay and DNA repair assays. The results indicated that certain chlorinated compounds exhibited significant biological activity without requiring metabolic activation, suggesting potential carcinogenic properties .

Pharmacological Applications

This compound has been proposed as a lead compound for drug development targeting specific enzymes or receptors involved in disease pathways. Its unique structural features may allow it to serve as a probe in chemical biology studies aimed at elucidating cellular mechanisms .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide may exhibit significant anticancer properties. Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, studies on related compounds have shown promising results against colorectal cancer cells (HCT116) and breast cancer cells (MCF7).

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | SW480 | 2 | |

| Compound B | HCT116 | 0.12 | |

| This compound | TBD | TBD | TBD |

The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve the modulation of signaling pathways related to cell growth and apoptosis.

Fungicidal Activity

In addition to its potential anticancer properties, this compound has been evaluated for fungicidal activity. The structure of the compound suggests that it could interact with fungal enzymes or receptors, leading to inhibition of fungal growth.

Research on similar nicotinamide derivatives has shown promising fungicidal effects against pathogens such as Pseudoperonospora cubensis, which causes downy mildew in cucumbers. These studies indicate that modifications to the nicotinamide structure can enhance fungicidal efficacy.

Table 2: Fungicidal Activity of Nicotinamide Derivatives

Q & A

Q. What synthetic routes are available for synthesizing N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the nicotinamide core with substituted benzyl and tetrahydrofuran-methoxy groups. Key steps include:

- Amidation : Reacting 6-hydroxynicotinic acid derivatives with 4-chlorobenzylamine under carbodiimide coupling (e.g., EDC/HOBt) to form the amide bond.

- Etherification : Introducing the tetrahydrofuran-methoxy group via nucleophilic substitution or Mitsunobu reaction .

- Optimization : Yield improvements can be achieved by adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalytic bases (e.g., K₂CO₃). Monitoring intermediates via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent patterns (e.g., chlorobenzyl protons at δ 4.52 ppm as a doublet, tetrahydrofuran methoxy signals at δ 3.5–4.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1634–1612 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 452 [M+H]⁺ for a related nicotinamide derivative) .

Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., autotaxin (ATX) modulators for inflammatory diseases or HIV-1 RT inhibitors for antiviral studies ).

- In Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) or cell-based viability tests (e.g., MTT assay). Include positive controls (e.g., reference inhibitors) and validate results across triplicate runs .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., 2-propanol/water) to grow single crystals .

- Data Collection : Use MoKα radiation (λ = 0.7107 Å) for high-resolution diffraction. SHELXL refines bond lengths/angles, while SHELXE assists in phase determination .

- Case Study : A related thienopyridine derivative (monoclinic P21/c, Z=4) was resolved with SHELX, confirming the tetrahydrofuran moiety’s conformation .

Q. What strategies address contradictory biological activity data across assay systems?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal platforms (e.g., biochemical vs. cellular assays). For example, a compound showing IC₅₀ = 10 nM in enzyme assays but no cellular activity may require permeability optimization .

- Data Triangulation : Use molecular docking to reconcile activity differences (e.g., steric clashes in certain protein conformers) .

Q. How can researchers investigate the metabolic stability imparted by the tetrahydrofuran-methoxy group?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and monitor degradation via LC-MS. Compare half-life (t₁/₂) to analogs lacking the tetrahydrofuran group.

- Isotope Labeling : Use ³H/¹⁴C-labeled analogs to track metabolite formation .

Q. What computational and experimental approaches support structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.